

molecular structure and conformation of (3-chloro-2-nitrophenyl)methanol

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Compound of Interest

Compound Name: (3-chloro-2-nitrophenyl)methanol

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An In-depth Technical Guide to the Molecular Structure and Conformation of **(3-chloro-2-nitrophenyl)methanol**

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of **(3-chloro-2-nitrophenyl)methanol** (CAS No. 77158-86-2).^{[1][2]} As a substituted ortho-nitrobenzyl alcohol, this compound is of significant interest due to the well-documented utility of the o-nitrobenzyl moiety as a photolabile protecting group in organic synthesis, polymer science, and chemical biology.^{[3][4][5]} This document delineates a robust synthetic pathway, outlines methodologies for complete structural elucidation via spectroscopic techniques, and presents a detailed computational workflow for conformational analysis. The central focus is on the interplay between steric and electronic effects, particularly the potential for intramolecular hydrogen bonding, which dictates the molecule's preferred three-dimensional structure. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this and related molecular scaffolds.

Introduction and Significance

(3-chloro-2-nitrophenyl)methanol belongs to the ortho-nitrobenzyl alcohol family, a class of compounds renowned for their application as photo-caging groups. The core utility of this scaffold lies in its ability to undergo a photochemical cleavage upon UV irradiation, releasing a protected functional group under mild, reagent-free conditions.^{[6][7]} The substitution pattern—a chlorine atom at the meta position and a nitro group at the ortho position relative to the

hydroxymethyl group—modulates the electronic properties and steric environment of the molecule, influencing both its reactivity and conformational preferences.

A precise understanding of its three-dimensional structure and the rotational barriers of its functional groups is paramount for predicting its behavior in various applications, from its efficacy as a protecting group to its potential interactions in a biological system. This guide provides the foundational knowledge required for such predictions, detailing both the experimental protocols for its synthesis and characterization and the computational methods to probe its conformational space.

Synthesis and Purification

The most direct and efficient synthesis of **(3-chloro-2-nitrophenyl)methanol** involves the selective reduction of its corresponding aldehyde, 3-chloro-2-nitrobenzaldehyde. This two-step approach, starting from a commercially available ester, ensures high yields and purity.

Synthesis of Precursor: 3-chloro-2-nitrobenzaldehyde

The aldehyde precursor can be reliably synthesized from methyl 2-nitro-3-chlorobenzoate via reduction with Diisobutylaluminium hydride (DIBAL-H), a reagent known for converting esters to aldehydes with minimal over-reduction.^[8]

Experimental Protocol: Synthesis of 3-chloro-2-nitrobenzaldehyde^[8]

- **Reaction Setup:** To a stirred solution of methyl 2-nitro-3-chlorobenzoate (1.0 eq) in anhydrous dichloromethane (DCM), cooled to -78 °C under an inert nitrogen atmosphere, slowly add DIBAL-H (1.0 M in DCM, 1.2 eq) over 15-20 minutes, ensuring the internal temperature remains below -70 °C.
- **Reaction Monitoring:** After the addition is complete, stir the mixture at -78 °C for an additional 10-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Quench the reaction by the slow addition of methanol at -78 °C. Allow the reaction mixture to warm slowly to room temperature.

- **Workup:** Add an aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir vigorously until two clear layers are observed. Separate the organic layer.
- **Extraction and Purification:** Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- **Crystallization:** Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield 3-chloro-2-nitrobenzaldehyde as a white crystalline solid (Typical Yield: >90%).^[8]

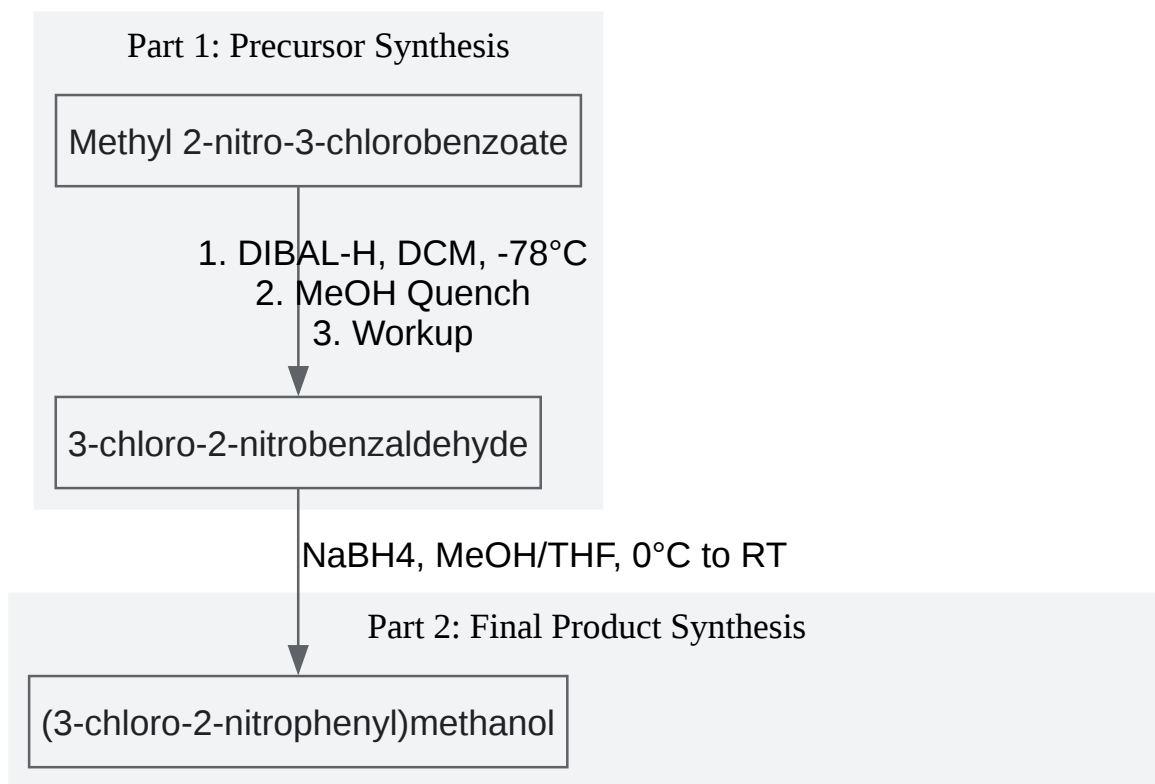
Reduction to (3-chloro-2-nitrophenyl)methanol

The final step is the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH_4) is the reagent of choice due to its mild nature and high chemoselectivity, leaving the nitro group intact.

Experimental Protocol: Synthesis of (3-chloro-2-nitrophenyl)methanol

- **Reaction Setup:** Dissolve 3-chloro-2-nitrobenzaldehyde (1.0 eq) in a 10:1 mixture of Methanol (MeOH) and Tetrahydrofuran (THF). Cool the solution in an ice-water bath to 0 °C.
- **Reagent Addition:** Add sodium borohydride (NaBH_4 , 2.0 eq) portion-wise over 15 minutes, monitoring for gas evolution.
- **Reaction:** After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.
- **Workup:** Remove the solvents under reduced pressure. Carefully add deionized water to the residue and extract with ethyl acetate (3x).
- **Purification:** Combine the organic extracts, wash with brine (2x), dry over anhydrous Na_2SO_4 , filter, and concentrate to yield the title compound. The product can be further purified by recrystallization if necessary. The expected melting point is in the range of 65-69 °C.^[2]

Diagram: Synthetic Workflow



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Caption: Workflow for the two-step synthesis of the title compound.

Structural Elucidation

A combination of spectroscopic methods is required for unambiguous structural confirmation. While experimental data for this specific molecule is not widely published, its spectral characteristics can be accurately predicted based on its structure and established principles.

Predicted Spectroscopic Data

The following table summarizes the expected key signals and features for **(3-chloro-2-nitrophenyl)methanol**.

Technique	Parameter	Predicted Observation	Rationale
¹ H NMR	Chemical Shift (δ)	~7.5-7.8 ppm (3H, m)	Aromatic protons on a substituted ring.
	~4.8 ppm (2H, s)	Methylene protons (CH ₂) adjacent to an aromatic ring and an OH group.	
	~2.5-4.0 ppm (1H, broad s)	Hydroxyl proton (OH); shift is concentration and solvent dependent.	
¹³ C NMR	Chemical Shift (δ)	~148 ppm (Ar-C-NO ₂)	Aromatic carbon bearing the electron-withdrawing nitro group.
	~135 ppm (Ar-C-Cl)	Aromatic carbon bearing the chlorine atom.	
	~125-133 ppm (Ar-C)	Remaining aromatic carbons.	
	~60-65 ppm (CH ₂ OH)	Aliphatic carbon attached to the hydroxyl group.	
FT-IR	Wavenumber (cm ⁻¹)	3200-3500 (broad)	O-H stretching vibration, indicative of the hydroxyl group.
	1520-1540 (strong)	Asymmetric NO ₂ stretching vibration.	
	1340-1360 (strong)	Symmetric NO ₂ stretching vibration.	

750-800 (strong)	C-Cl stretching vibration.		
Mass Spec.	m/z (EI)	187/189 [M] ⁺	Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine.
170/172 [M-OH] ⁺	Fragment corresponding to the loss of the hydroxyl radical.		

Self-Validating Protocol: Confirmation of Structure

Trustworthiness in structural assignment is achieved through the convergence of data. The protocol is self-validating when:

- The ¹H NMR integration ratio matches the number of protons in each environment (3:2:1).
- The number of signals in the ¹³C NMR spectrum matches the number of unique carbon atoms.
- The FT-IR spectrum confirms the presence of all key functional groups (OH, NO₂, C-Cl).
- The high-resolution Mass Spectrometry data provides an exact mass that corresponds to the molecular formula C₇H₆ClNO₃, and the isotopic pattern confirms the presence of a single chlorine atom.^[9]

Conformational Analysis: A Computational Approach

The conformational flexibility of **(3-chloro-2-nitrophenyl)methanol** is primarily defined by the rotation around two key single bonds: the Ar-CH₂OH bond (dihedral angle τ_1) and the H₂C-OH bond (dihedral angle τ_2). The spatial arrangement of the hydroxyl and nitro groups is of

particular interest, as it allows for the potential formation of an intramolecular hydrogen bond, which can significantly stabilize specific conformers.^{[10][11]}

Given the absence of a published crystal structure, a computational approach using Density Functional Theory (DFT) provides the most robust method for investigating the conformational landscape.^{[12][13]}

Rationale for Computational Methodology

- **Method Selection:** Density Functional Theory (DFT) is chosen for its excellent balance of computational cost and accuracy in describing electronic structure and energies for organic molecules.^[12]
- **Functional and Basis Set:** The B3LYP functional is a well-established hybrid functional for geometry optimizations. The 6-31+G(d,p) basis set is selected as it includes diffuse functions (+) to handle potential hydrogen bonding and polarization functions (d,p) for improved geometry description.
- **Dispersion Correction:** An empirical dispersion correction, such as Grimme's D3, should be included (e.g., B3LYP-D3) to accurately model the weak van der Waals interactions that influence conformational energies.^[14]
- **Analysis Technique:** A relaxed Potential Energy Surface (PES) scan is the ideal tool.^[15] This involves systematically rotating a dihedral angle (the reaction coordinate) while optimizing all other geometric parameters at each step. This ensures that the resulting energy profile represents the minimum energy path along that coordinate.^[16]

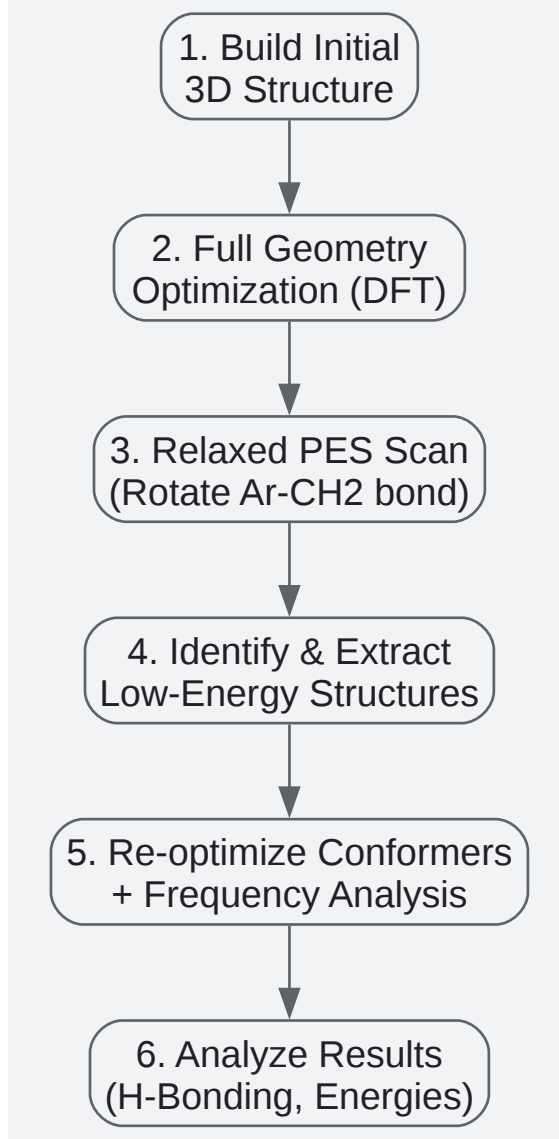
Protocol: DFT-Based Conformational Analysis

- **Initial Structure Building:** Construct an initial 3D model of **(3-chloro-2-nitrophenyl)methanol** using molecular modeling software.
- **Geometry Optimization:** Perform a full geometry optimization and frequency calculation on the initial structure using the selected DFT method (e.g., B3LYP-D3/6-31+G(d,p)) to locate the nearest local minimum. Confirm it is a true minimum by the absence of imaginary frequencies.

- Potential Energy Surface (PES) Scan:
 - Scan 1 (τ_1): Define the dihedral angle involving the atoms C(Ar)-C(Ar)-C(methylene)-O(hydroxyl) as the reaction coordinate (τ_1).
 - Perform a relaxed PES scan by rotating this dihedral from 0° to 360° in steps of 10°. At each step, all other degrees of freedom are optimized.
 - Plot the relative energy vs. the dihedral angle to identify low-energy conformations.
- Conformer Optimization: Extract the geometries corresponding to the energy minima from the PES scan. Perform a full geometry optimization and frequency calculation on each of these structures to precisely locate the stable conformers and calculate their Gibbs free energies.
- Analysis: Analyze the resulting stable conformers. The global minimum will be the structure with the lowest Gibbs free energy. Key parameters to analyze include:
 - The τ_1 and τ_2 dihedral angles.
 - The distance between the hydroxyl proton and an oxygen atom of the nitro group to identify and quantify intramolecular hydrogen bonding.^[17]
 - The relative energies of all stable conformers to determine their Boltzmann population at a given temperature.

Diagram: Computational Analysis Workflow

Conformational Analysis Workflow



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Caption: Step-by-step workflow for computational conformational analysis.

Expected Conformational Preferences

The analysis is expected to reveal that the most stable conformers are those that can form a six-membered pseudo-ring via an intramolecular hydrogen bond between the hydroxyl proton and one of the oxygen atoms of the ortho-nitro group. This interaction significantly lowers the system's energy. Steric hindrance between the hydroxymethyl group, the nitro group, and the

chlorine atom will also play a crucial role in determining the rotational barriers and the relative energies of other, non-hydrogen-bonded conformers.

Definitive Solid-State Structure: X-ray Crystallography

While computational methods provide excellent insight into gas-phase and, with solvent models, solution-state conformations, single-crystal X-ray diffraction is the definitive experimental technique for determining the solid-state structure.

Proposed Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** Grow single crystals of **(3-chloro-2-nitrophenyl)methanol** suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).
- **Data Collection:** Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
- **Structure Solution and Refinement:** Solve the crystal structure using direct methods and refine the model against the collected data.
- **Analysis:** The refined structure will provide precise bond lengths, bond angles, and torsion angles. It will also reveal the packing of molecules in the crystal lattice and definitively show all intermolecular interactions, such as hydrogen bonding between adjacent molecules.

Conclusion

The molecular structure and conformation of **(3-chloro-2-nitrophenyl)methanol** are governed by a delicate balance of steric repulsion and favorable electronic interactions, most notably the potential for intramolecular hydrogen bonding with its ortho-nitro group. This guide has provided a comprehensive framework for its synthesis and characterization. A two-step synthesis involving the reduction of 3-chloro-2-nitrobenzaldehyde is proposed as an efficient route. While definitive experimental characterization remains an area for future work, robust protocols for spectroscopic analysis and a detailed computational workflow using DFT have been outlined. The computational analysis, in particular, is a powerful, field-proven tool for

elucidating the conformational landscape and identifying the most stable structures, which is critical for understanding and predicting the behavior of this versatile molecular scaffold.

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